molecular formula C7H17NO B6168845 3-amino-4,4-dimethylpentan-1-ol CAS No. 1001428-21-2

3-amino-4,4-dimethylpentan-1-ol

Cat. No.: B6168845
CAS No.: 1001428-21-2
M. Wt: 131.2
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Description

3-Amino-4,4-dimethylpentan-1-ol (C₇H₁₇NO) is a branched-chain amino alcohol characterized by a hydroxyl group at position 1, an amino group at position 3, and two methyl groups at the 4-position of the pentane backbone. Its SMILES notation is CC(C)(C)C(N)CCO, and its InChI key is VJQXXKJYQJXHGM-UHFFFAOYSA-N .

Properties

CAS No.

1001428-21-2

Molecular Formula

C7H17NO

Molecular Weight

131.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,4-dimethylpentan-1-ol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-4,4-dimethylpentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-4,4-dimethylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-amino-4,4-dimethylpentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Ethyl-4-Methylpentan-1-ol

  • Structure: Lacks the amino group but shares the branched pentanol backbone.
  • Occurrence : Identified in mandibular glands of Formica ants (e.g., F. fusca) as a pheromone component .
  • Key Differences: Functional groups: Alcohol vs. amino alcohol. Applications: Ecological signaling vs. synthetic intermediates in medicinal chemistry.

3-Methyl-1-Pentanol (CAS 589-35-5)

  • Formula : C₆H₁₄O.
  • Properties : A simple alcohol used in industrial solvents.
  • Contrast: No amino group; linear chain vs. branched dimethyl structure .

(S)-4,4-Dimethyl-1-Phenylpentan-3-ol (CAS 866004-48-0)

  • Structure : Features a phenyl group at position 1 and stereochemical specificity (S-configuration).
  • Synthesis : Utilized in chiral synthesis via methods documented in 11 synthetic route articles .
  • Key Distinction: Aromatic substitution vs. amino functionality; molecular weight (192.3 g/mol) vs. 131.2 g/mol for 3-amino-4,4-dimethylpentan-1-ol .

Pharmacologically Relevant Derivatives

(2S)-2-((10R,13S,17R)-3-Amino-4,4,10,13-Tetramethyl-Tetradecahydro-1H-Cyclopenta[a]Phenanthren-17-yl)Propan-1-ol (Compound 5aw)

  • Structure: A steroid derivative incorporating this compound as a substituent.
  • Applications : Demonstrated 90% synthesis yield and biological activity in lithocholic acid derivatives .
  • Comparison: Higher molecular complexity (C₂₇H₄₅NO) and applications in drug discovery vs. simpler amino alcohols .

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